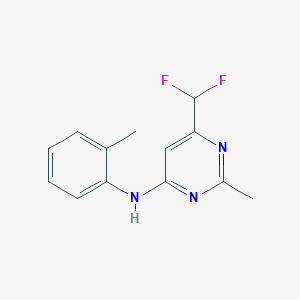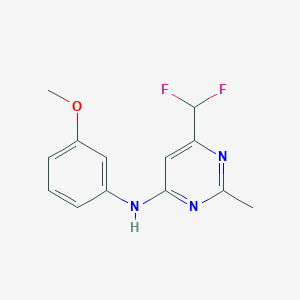
6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidin-4-amine derivatives are a class of compounds that have been studied for their potential therapeutic applications . They are part of a larger group of nitrogen-containing heterocyclic compounds, many of which are used in clinical practice .
Synthesis Analysis
The synthesis of pyrimidin-4-amine derivatives can involve several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The synthetic protocols can vary depending on the specific substitutions of the amino group and the phenyl ring .Molecular Structure Analysis
Pyrimidin-4-amine derivatives are bicyclic compounds with two nitrogen atoms in each ring . The specific structure of “6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine” would include additional substitutions at the 6th position (difluoromethyl), 2nd position (methyl), and an N-substitution (2-methylphenyl).Chemical Reactions Analysis
The chemical reactions involving pyrimidin-4-amine derivatives can be complex and depend on the specific structure of the compound . Some general reactions include oxidative annulation, three-component coupling reactions, and cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. In general, pyrimidin-4-amine derivatives are solid at room temperature .科学的研究の応用
6-(Difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine has been used in a variety of scientific research applications. It has been used in studies to investigate the biochemical and physiological effects of a variety of compounds, including drugs, hormones, and other small molecules. It has also been used in studies to investigate the mechanism of action of various compounds. In addition, it has been used in studies to investigate the structure of various proteins and to develop inhibitors of specific proteins.
作用機序
Target of Action
Similar pyrimidine derivatives have been reported to inhibit cdk2 , a protein kinase involved in cell cycle regulation. Other pyrimidine derivatives have shown inhibitory activity against PDGFr (platelet-derived growth factor receptor) and FGFr (fibroblast growth factor receptor) tyrosine kinases , which play crucial roles in cell growth and differentiation.
Mode of Action
Based on the activity of similar compounds, it may interact with its targets (such as cdk2, pdgfr, or fgfr) to inhibit their activity . This inhibition could lead to changes in cell cycle progression or cell growth and differentiation.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation and cell growth, given the potential targets. Inhibition of CDK2 can lead to cell cycle arrest , while inhibition of PDGFr and FGFr can affect various signaling pathways involved in cell growth and differentiation .
Result of Action
The result of the compound’s action would likely be a decrease in cell proliferation due to cell cycle arrest and potentially altered cell growth and differentiation due to inhibition of PDGFr and FGFr . .
実験室実験の利点と制限
The use of 6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is highly soluble in water, which makes it easy to work with in a laboratory setting. Furthermore, it has been shown to have a wide range of biochemical and physiological effects, which makes it useful for a variety of research applications.
However, there are also some limitations to the use of this compound in laboratory experiments. It is not very stable, and it can degrade over time. In addition, it can interact with other compounds, which can lead to unpredictable results. Furthermore, its effects can vary depending on the concentration of the compound and the specific application.
将来の方向性
There are a number of potential future directions for 6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine. One potential direction is to further investigate its mechanism of action and to develop more specific inhibitors of certain proteins or enzymes. Another potential direction is to use it as a tool to investigate the structure of various proteins or to develop drugs that target specific receptors. In addition, it could be used in combination with other compounds to investigate the effects of combinations of compounds on biochemical and physiological processes. Finally, it could be used to develop new drugs or therapies to treat various diseases or conditions.
合成法
The synthesis of 6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine can be achieved through a two-step process. The first step involves the reaction of 2-methylpyrimidine with difluoromethyl chloride to form the corresponding difluoromethyl-2-methylpyrimidine. The second step involves the reaction of the difluoromethyl-2-methylpyrimidine with 2-methylphenyl isocyanate to form the desired this compound. This synthesis method is relatively straightforward and has been used in a number of scientific research applications.
特性
IUPAC Name |
6-(difluoromethyl)-2-methyl-N-(2-methylphenyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3/c1-8-5-3-4-6-10(8)18-12-7-11(13(14)15)16-9(2)17-12/h3-7,13H,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIAUYSTXRFKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=NC(=NC(=C2)C(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[1-(9-methyl-9H-purin-6-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6484024.png)
![N-methyl-N-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)cyclopropanesulfonamide](/img/structure/B6484025.png)
![2-(4-{[5-(pyridin-4-yl)pyrimidin-2-yl]oxy}piperidin-1-yl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B6484026.png)
![4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-6-methylpyrimidine](/img/structure/B6484032.png)
![4-methyl-2-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine](/img/structure/B6484039.png)

![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4,7-dimethoxy-1,3-benzothiazole](/img/structure/B6484070.png)
![4-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-5-fluoro-2,6-dimethylpyrimidine](/img/structure/B6484082.png)
![1-methyl-2-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6484086.png)
![4-tert-butyl-2-cyclopropyl-6-[4-(oxolane-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B6484095.png)
![N-methyl-N-[2-(pyridin-4-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B6484107.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6484121.png)
![2-(2,4-difluorophenyl)-1-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B6484132.png)